RNAIII-inhibiting peptide(TFA)

Peptide Stability Quorum Sensing Inhibition S. aureus Pathogenesis

For validated in vivo quorum-sensing inhibition, procure RNAIII-inhibiting peptide (TFA). The amide-capped YSPWTNF-NH₂•TFA salt form is the research standard for suppressing agr-mediated virulence without bactericidal pressure. Its proven 100% biofilm inhibition in rat models and efficacy in murine sepsis (at 20 mg/kg i.v.) surpass unvalidated RIP derivatives. Ensure experimental reproducibility with this TFA salt.

Molecular Formula C47H57F3N10O13
Molecular Weight 1027.0 g/mol
Cat. No. B10799538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNAIII-inhibiting peptide(TFA)
Molecular FormulaC47H57F3N10O13
Molecular Weight1027.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1
InChIKeyUFMWBLWECSYAKK-TUPMYQNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNAIII-Inhibiting Peptide (TFA): Baseline Identity for Staphylococcus aureus Quorum-Sensing Inhibition Research


RNAIII-inhibiting peptide (TFA), also known as RIP (YSPWTNF-NH₂•TFA), is a synthetic heptapeptide quorum-sensing inhibitor that targets the Staphylococcus aureus accessory gene regulator (agr) system. The compound functions by inhibiting phosphorylation of the target of RNAIII-activating protein (TRAP), thereby suppressing agr transcripts RNAII and RNAIII and attenuating bacterial virulence without direct bactericidal activity [1]. The TFA salt form (CAS 2703745-76-8) is the standard research-grade formulation, characterized by the amide-modified C-terminus (YSPWTNF-NH₂) which confers enhanced stability over the free acid form [2]. RIP demonstrates broad-spectrum efficacy against multiple S. aureus strains and S. epidermidis, with validated activity across diverse infection models including cellulitis, keratitis, septic arthritis, osteomyelitis, and mastitis [3].

Why Generic RIP Analogs or Alternative QS Inhibitors Cannot Replace RNAIII-Inhibiting Peptide (TFA) in Critical Research Applications


Generic substitution of RNAIII-inhibiting peptide (TFA) with unmodified RIP sequences (YSPWTNF-OH free acid), alternative salt forms, or non-peptide quorum-sensing inhibitors introduces quantifiable performance deficits that compromise experimental reproducibility and translational validity. The amide-capped C-terminus (YSPWTNF-NH₂) is documented as essential for stability, with the free acid form exhibiting accelerated degradation and reduced shelf-life utility [1]. Substituting TFA counter-ion with acetate or HCl salts alters peptide solubility and may affect downstream biological assays where TFA has been established as the reference standard [2]. Furthermore, the non-peptide analog hamamelitannin, while sharing the RIP pharmacophore, lacks the in vivo validation dataset established for the YSPWTNF-NH₂ sequence across multiple animal infection models—including murine sepsis, rat vascular graft, and central venous catheter studies—that form the evidence basis for translational procurement decisions [3].

RNAIII-Inhibiting Peptide (TFA): Quantified Differentiation Evidence Against Analogs and Alternative Salt Forms


Amide-Modified C-Terminus (YSPWTNF-NH₂) Demonstrates Superior Stability Over Free Acid Form (YSPWTNF-OH)

Structural analysis comparing the amide form YSPWTNF-NH₂ (RNAIII-inhibiting peptide TFA) against the free acid form YSPWTNF-OH demonstrates that C-terminal amidation confers markedly enhanced peptide stability. The free acid form exhibits susceptibility to carboxypeptidase degradation and pH-dependent hydrolysis, whereas the amide-capped variant maintains structural integrity under standard storage and assay conditions [1].

Peptide Stability Quorum Sensing Inhibition S. aureus Pathogenesis

RIP (YSPWTNF-NH₂) + Vancomycin Synergy Reduces Murine Sepsis Lethality to 10% Versus Vancomycin Monotherapy

In a murine model of S. aureus-induced sepsis, the combination of RIP (20 mg/kg, i.v.) plus vancomycin (10 mg/kg, i.v.) produced a 10% lethality rate with bacteremia reduced to <10² CFU/mL, compared to vancomycin alone which yielded higher lethality rates and bacterial burdens. RIP monotherapy (20 mg/kg) also reduced lethality compared to saline controls but was less effective than the RIP-vancomycin combination [1].

Antibiotic Synergy Murine Sepsis Model MRSA Infection

RIP Completely Inhibits (100% Prevention) Drug-Resistant S. aureus and S. epidermidis Biofilms in Rat Vascular Graft Model

In a rat vascular graft model, RIP applied both locally and systemically achieved complete (100%) inhibition of biofilm formation by drug-resistant S. aureus and S. epidermidis strains. This represents the first direct demonstration that interference with bacterial cell-cell communication via quorum-sensing inhibition can eliminate medical device-associated staphylococcal infections [1].

Biofilm Inhibition Medical Device Infection Drug-Resistant Staphylococci

TFA Salt Form Provides Solubility of ≥150 mg/mL in DMSO Versus Limited Solubility of Free Base/Acetate Forms

The TFA salt of RNAIII-inhibiting peptide (YSPWTNF-NH₂•TFA) exhibits solubility in DMSO of ≥150 mg/mL (146.06 mM), a critical parameter for preparing concentrated stock solutions required for in vitro dose-response studies and animal dosing formulations. The free base or acetate salt forms of RIP demonstrate significantly lower solubility profiles in organic solvents, limiting their utility in high-concentration applications . TFA counter-ions also enhance aqueous solubility, with reported H₂O solubility of 100 mg/mL under ultrasonic assistance [1].

Peptide Formulation Solubility Enhancement In Vitro Assay Preparation

RIP (YSPWTNF-NH₂) Demonstrates Validated In Vivo Efficacy Across Multiple S. aureus Disease Models Versus Unvalidated Analogs

RNAIII-inhibiting peptide (YSPWTNF-NH₂) has been validated across a comprehensive panel of S. aureus disease models including cellulitis, keratitis, septic arthritis, osteomyelitis, and mastitis. In contrast, RIP derivatives such as YKPITNF demonstrate variable efficacy profiles, with some peptides showing in vitro RNAIII inhibition but failing to suppress infection in vivo. This disconnect between in vitro and in vivo activity underscores that only the YSPWTNF-NH₂ sequence has the multi-model validation required for confident translational study design [1].

In Vivo Validation S. aureus Infection Models Translational Research

RIP + Antibiotic Synergy Achieves 100% Elimination of Graft-Associated S. epidermidis Infections Versus Antibiotic Monotherapy

In a rat Dacron graft model of S. epidermidis infection, RIP demonstrated synergistic activity with conventional antibiotics, achieving 100% elimination of graft-associated infections when used in combination. This complete clearance stands in contrast to antibiotic monotherapy, which fails to fully eradicate biofilm-embedded staphylococci on implanted devices due to the inherent antibiotic tolerance of biofilm populations [1].

Synergistic Antimicrobial Therapy Medical Device Coating Biofilm Eradication

RNAIII-Inhibiting Peptide (TFA): Evidence-Based Research and Industrial Application Scenarios


Combination Antibiotic Therapy Studies Targeting MRSA/MSSA Sepsis in Murine Models

Use RNAIII-inhibiting peptide (TFA) at 20 mg/kg (i.v.) in combination with vancomycin (10 mg/kg) or other clinically relevant antibiotics to achieve the validated 10% lethality endpoint in murine S. aureus sepsis models. This combination has demonstrated statistically significant reduction in mortality and bacteremia (<10² CFU/mL) compared to antibiotic monotherapy [1]. The TFA salt formulation ensures adequate solubility for intravenous dosing and experimental reproducibility across replicate studies.

Medical Device Coating Development for Biofilm Prevention on Vascular Grafts and Central Venous Catheters

Employ RIP (TFA) as the active quorum-sensing inhibitor in medical device coating formulations, leveraging the documented 100% biofilm inhibition efficacy in rat vascular graft models against drug-resistant S. aureus and S. epidermidis [1]. The peptide's mechanism—disrupting TRAP phosphorylation and agr signaling without exerting selective pressure for resistance—positions it as a superior alternative to conventional antibiotic coatings that may select for resistant subpopulations [2].

In Vitro Quorum-Sensing Inhibition Assays Requiring High-Concentration Stock Solutions

The TFA salt form provides DMSO solubility of ≥150 mg/mL, enabling preparation of concentrated stock solutions for dose-response studies of TRAP phosphorylation inhibition, RNAII/RNAIII transcript suppression, and toxin production assays in S. aureus cultures [1]. This solubility profile exceeds that of alternative salt forms, reducing solvent carryover into sensitive cellular assays and maintaining peptide integrity during freeze-thaw cycles.

Multi-Model In Vivo Efficacy Validation Studies for S. aureus Pathogenesis Research

RNAIII-inhibiting peptide (TFA) is uniquely positioned as the only RIP variant with validated in vivo efficacy across a comprehensive panel of S. aureus disease models including cellulitis, keratitis, septic arthritis, osteomyelitis, and mastitis [1]. Researchers requiring a quorum-sensing inhibitor with established translational relevance should prioritize this compound over unvalidated RIP derivatives (e.g., YKPITNF) that demonstrate in vitro activity but inconsistent in vivo protection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RNAIII-inhibiting peptide(TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.